2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-[4-(3,4-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the nitration of 3,4-dimethylphenol to produce 3,4-dimethyl-2-nitrophenol. This intermediate is then reacted with 4-bromophenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-[4-(3,4-Dimethylphenoxy)-3-aminophenyl]-5-phenyl-1,3,4-oxadiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive oxadiazoles.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and phenyl groups. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole: Similar structure but with different methyl group positions.
2-[4-(3,4-Dimethoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole: Contains methoxy groups instead of methyl groups.
Uniqueness
2-[4-(3,4-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-14-8-10-18(12-15(14)2)28-20-11-9-17(13-19(20)25(26)27)22-24-23-21(29-22)16-6-4-3-5-7-16/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQQRXAXFDLCCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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